molecular formula C7H10N2O3 B2443109 1-(2-Methylpropyl)imidazolidine-2,4,5-trione CAS No. 93617-51-7

1-(2-Methylpropyl)imidazolidine-2,4,5-trione

Cat. No. B2443109
CAS RN: 93617-51-7
M. Wt: 170.168
InChI Key: IPVNATUOTSZSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Methylpropyl)imidazolidine-2,4,5-trione” is a chemical compound also known as Leucyl-glutamyl-methylbutyrate or HMB. It has a molecular weight of 170.17 .


Synthesis Analysis

The synthesis of “1-(2-Methylpropyl)imidazolidine-2,4,5-trione” and similar compounds has been reported in several studies . For example, a series of novel and highly active acetylcholinesterase and butyrylcholinesterase inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety were synthesized and characterized .


Molecular Structure Analysis

The molecular structure of “1-(2-Methylpropyl)imidazolidine-2,4,5-trione” is represented by the InChI code: 1S/C7H10N2O3/c1-4(2)3-9-6(11)5(10)8-7(9)12/h4H,3H2,1-2H3,(H,8,10,12) .


Chemical Reactions Analysis

The chemical reactions involving “1-(2-Methylpropyl)imidazolidine-2,4,5-trione” have been studied in the context of its inhibitory activity against acetylcholinesterase and butyrylcholinesterase .


Physical And Chemical Properties Analysis

“1-(2-Methylpropyl)imidazolidine-2,4,5-trione” is a powder with a melting point of 140-145 degrees Celsius .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action of “1-(2-Methylpropyl)imidazolidine-2,4,5-trione” is not explicitly mentioned in the retrieved documents, it is suggested that it may function as an inhibitor of acetylcholinesterase and butyrylcholinesterase .

Safety and Hazards

The safety information for “1-(2-Methylpropyl)imidazolidine-2,4,5-trione” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “1-(2-Methylpropyl)imidazolidine-2,4,5-trione” could involve further exploration of its inhibitory activity against acetylcholinesterase and butyrylcholinesterase . Additionally, its higher water solubility compared to its preceding ureas suggests potential for easier formulation .

properties

IUPAC Name

1-(2-methylpropyl)imidazolidine-2,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4(2)3-9-6(11)5(10)8-7(9)12/h4H,3H2,1-2H3,(H,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVNATUOTSZSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropyl)imidazolidine-2,4,5-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.